molecular formula C20H15F2NO2 B251356 N-[2-(difluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide

N-[2-(difluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B251356
M. Wt: 339.3 g/mol
InChI Key: STQJAORIZCXNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(difluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide, commonly referred to as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, such as inflammation, pain, and cancer. In

Mechanism of Action

DFB acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, such as inflammation, pain, and cancer. By inhibiting the activation of the P2X7 receptor, DFB can reduce the release of pro-inflammatory cytokines, inhibit the activation of T cells, and inhibit the proliferation and migration of cancer cells.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DFB can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by immune cells. DFB has also been found to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines, such as interferon-γ and interleukin-17. In addition, DFB has been shown to inhibit the proliferation and migration of cancer cells, such as breast cancer and glioblastoma cells.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments, such as its high selectivity for the P2X7 receptor and its ability to inhibit the release of pro-inflammatory cytokines. However, DFB also has some limitations, such as its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

DFB has shown promising results in various fields, such as neuroscience, immunology, and oncology. Future research could focus on optimizing the synthesis method of DFB to improve its solubility and reduce its cytotoxicity. In addition, further studies could investigate the potential applications of DFB in other fields, such as cardiovascular diseases and metabolic disorders. Finally, the development of more selective and potent P2X7 receptor antagonists could provide new insights into the physiological and pathological roles of this receptor.

Synthesis Methods

DFB can be synthesized using various methods, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. One of the most common methods for synthesizing DFB is through the reaction of 2-fluoroanisole and 4-bromo-1-biphenylcarboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure DFB.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various fields, such as neuroscience, immunology, and oncology. In neuroscience, DFB has been shown to inhibit the release of pro-inflammatory cytokines and reduce microglial activation, which can lead to neuroinflammation. In immunology, DFB has been found to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines, which can be beneficial in the treatment of autoimmune diseases. In oncology, DFB has been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.

Properties

Molecular Formula

C20H15F2NO2

Molecular Weight

339.3 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C20H15F2NO2/c21-20(22)25-18-9-5-4-8-17(18)23-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H,(H,23,24)

InChI Key

STQJAORIZCXNGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.